![molecular formula C17H9ClFN3O2S B6417068 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 326913-66-0](/img/structure/B6417068.png)
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one (CFATC) is a heterocyclic compound derived from the thiadiazole class of compounds. It has been studied extensively in the laboratory for its potential applications in various scientific fields.
Applications De Recherche Scientifique
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been studied for its potential applications in the field of biochemistry and molecular biology. It has been used as a fluorescent probe to study the structure and function of proteins and other biological molecules. It has also been used as a fluorescent dye to detect and quantify various biomolecules in cell cultures. Furthermore, this compound has been used to study the structure and function of enzymes and has been used as a fluorescent marker in cell imaging studies.
Mécanisme D'action
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a fluorescent molecule that emits light when exposed to ultraviolet light. This light emission is due to the presence of a conjugated system of alternating double and single bonds in the molecule. The light emission is also affected by the presence of a fluorine atom in the molecule, which increases the fluorescence intensity. The emission of light is also affected by the presence of a thiadiazole ring, which acts as a photosensitizer and increases the efficiency of the light emission.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can interact with proteins, enzymes, and other biological molecules in the cell. It has been found to inhibit the activity of certain enzymes in vitro, suggesting that it may have potential therapeutic applications. In addition, it has been found to induce apoptosis in certain cell lines, suggesting that it may have potential anticancer applications.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one in laboratory experiments has several advantages. It is a highly stable molecule, making it suitable for long-term storage. In addition, it is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in biochemical assays. Furthermore, its fluorescence intensity is affected by the presence of other molecules, which can complicate the interpretation of results.
Orientations Futures
Given the potential applications of 6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one, there are several possible future directions for research. One possible direction is to investigate its use as a therapeutic agent for the treatment of various diseases. Another possible direction is to further explore its use as a fluorescent probe for the study of proteins and other biological molecules. Additionally, further research could be conducted to investigate its potential applications in cell imaging and drug delivery. Finally, studies could be conducted to explore its potential use as an anticancer agent.
Méthodes De Synthèse
6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can be synthesized from the reaction of 5-amino-1,3,4-thiadiazole-2-thiol and 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous solution at room temperature, and the product is then isolated by column chromatography. This method of synthesis has been used to produce this compound in high yields and with good purity.
Propriétés
IUPAC Name |
6-chloro-3-[5-(4-fluoroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-10-1-6-14-9(7-10)8-13(16(23)24-14)15-21-22-17(25-15)20-12-4-2-11(19)3-5-12/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXSAITMXJQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B6416998.png)
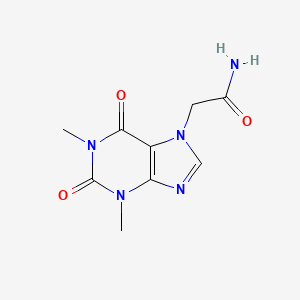
![2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B6417005.png)
![4-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}benzamide](/img/structure/B6417008.png)
![[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B6417010.png)
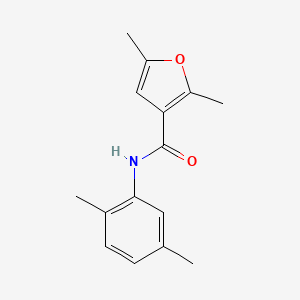
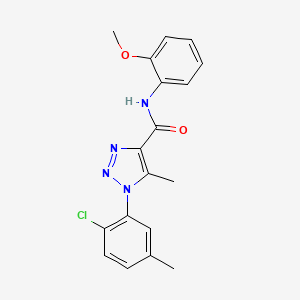
![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)
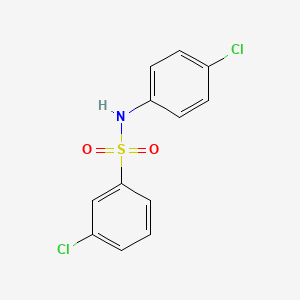
![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)
![6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6417034.png)
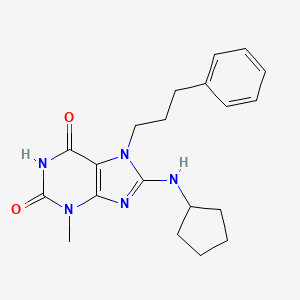
![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)
![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)
